molecular formula C7H13N3S B13563634 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine

Katalognummer: B13563634
Molekulargewicht: 171.27 g/mol
InChI-Schlüssel: LYHXJQQREZGQOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine is a thiazole derivative with a unique structure that includes an aminoethyl group and dimethylamine functionality

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine typically involves the condensation of appropriate thiazole precursors with amine derivatives. One common method includes the reaction of 2-aminothiazole with N,N-dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction may also involve the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(1-Aminoethyl)-N,N-dimethylimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

    5-(1-Aminoethyl)-N,N-dimethylpyridine: Contains a pyridine ring, offering different chemical properties and reactivity.

Uniqueness

5-(1-Aminoethyl)-N,N-dimethylthiazol-2-amine is unique due to its thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H13N3S

Molekulargewicht

171.27 g/mol

IUPAC-Name

5-(1-aminoethyl)-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H13N3S/c1-5(8)6-4-9-7(11-6)10(2)3/h4-5H,8H2,1-3H3

InChI-Schlüssel

LYHXJQQREZGQOM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN=C(S1)N(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.